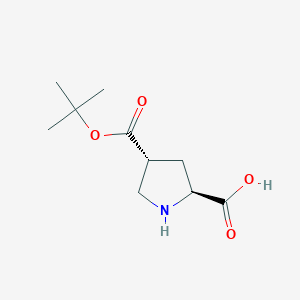![molecular formula C13H11NO3 B12451279 3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12451279.png)
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol is a Schiff base compound formed by the condensation of 2,3-dihydroxybenzaldehyde and 4-aminophenol. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 4-aminophenol in water at room temperature. The reaction mixture is stirred until the formation of the Schiff base is complete. The product is then crystallized using solvents such as dry methanol or a mixture of methanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of sensors and materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, coordination, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(E)-[(2-hydroxyphenyl)imino]methyl]benzene-1,2-diol
- 3-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]benzene-1,2-diol
- 4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol
Uniqueness
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol is unique due to its specific structural arrangement, which allows it to exhibit distinct tautomeric forms and zwitterionic characteristics.
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-[(4-hydroxyphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H11NO3/c15-11-6-4-10(5-7-11)14-8-9-2-1-3-12(16)13(9)17/h1-8,15-17H |
Clé InChI |
XUMDUPGXBNPWSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)

![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)

![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)

![N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12451267.png)
![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12451286.png)

![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
